7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine
Description
7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrazole ring fused to a pyrimidine ring, with chloro and methyl substituents at positions 7, 2, and 5, respectively (Fig. 1). Its molecular formula is C₈H₉ClN₄, with a molecular weight of 196.64 g/mol . The compound has been synthesized via nucleophilic substitution and reduction reactions, as described in studies involving X-ray crystallography to confirm its structure and synthesis pathway .

Key physicochemical properties include a calculated log P (Clog P) value < −0.1, indicating low lipophilicity, which may limit membrane permeability but enhance aqueous solubility . Theoretical calculations using DFT/B3LYP/6-311++G(d,p) methods reveal a narrow HOMO-LUMO energy gap (~1.437 kcal/mol), suggesting moderate chemical reactivity and stability under physiological conditions .
Biological evaluations demonstrate moderate cytotoxicity against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines, with IC₅₀ values in the micromolar range .
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-2,5-dimethylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-4-9-5-3-12(2)11-6(5)7(8)10-4/h3H,1-2H3 |
InChI Key |
SKZFDJBWLSYHNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN(N=C2C(=N1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The synthesis often begins with constructing a substituted pyrazole ring. For example, 3,5-dimethylpyrazole can be synthesized via condensation of 2,5-pentanedione with hydrazine hydrate. Subsequent nitration and oxidation yield 3-methyl-4-nitropyrazole-5-carboxylic acid, a key intermediate. Adapting this route, modifying the diketone precursor could allow incorporation of methyl groups at alternative positions. For instance, using 2,4-pentanedione might yield pyrazoles with methyl groups at positions 2 and 4, though this remains speculative without experimental validation.
Pyrimidine Ring Closure
Intramolecular cyclization of formamidine derivatives is a common method for pyrimidine ring formation. In the patented route, 4-formylamino-3-methylpyrazole-5-carboxamide undergoes cyclization in dimethylformamide with sodium methoxide to yield 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine. For the target compound, introducing a methyl group at the pyrimidine’s position 5 would require a carboxamide precursor with a methyl substituent at the corresponding carbon.
Chlorination and Methylation Tactics
Chlorination at Position 7
The 7-hydroxy intermediate is typically converted to the chloro derivative using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, reacting 7-hydroxy-3-methylpyrazolo[4,3-d]pyrimidine with POCl₃ and N,N-diethylaniline produces the 7-chloro analogue in high yield. This step is critical for introducing the chloro group while preserving other substituents.
Methyl Group Introduction
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Position 2 (Pyrazole ring): Methylation at this position could occur during pyrazole synthesis by selecting a diketone precursor with a methyl group at the appropriate carbon. For instance, using 3-ketopentanedione might yield a pyrazole methylated at position 2, though this hypothesis requires experimental verification.
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Position 5 (Pyrimidine ring): Introducing a methyl group here may involve using a methyl-substituted carboxamide during cyclization. Alternatively, post-cyclization alkylation could be explored, though regioselectivity may pose challenges.
Adapted Synthetic Route for this compound
Building on the patented method for 7-alkylamino-3-methylpyrazolo[4,3-d]pyrimidines, the following adapted route is proposed:
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Synthesis of 2,5-Dimethylpyrazole-4-carboxylic Acid
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Condensation of a methyl-substituted diketone (e.g., 2,4-pentanedione) with hydrazine hydrate.
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Nitration and oxidation to introduce nitro and carboxylic acid groups.
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Esterification and Carboxamide Formation
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Convert the carboxylic acid to an ethyl ester using HCl-saturated ethanol.
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React with ammonium hydroxide to form the carboxamide.
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Reduction and Formylation
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
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Formylation with formic acid yields 4-formylamino-2,5-dimethylpyrazole-5-carboxamide.
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Cyclization to Pyrazolo[4,3-d]pyrimidine
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Reflux in dimethylformamide with sodium methoxide induces intramolecular ring closure.
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Chlorination at Position 7
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Treat the 7-hydroxy intermediate with POCl₃ and a base (e.g., N,N-diethylaniline).
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Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
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Regioselectivity in Methylation: Ensuring methyl groups occupy positions 2 and 5 requires precise control during pyrazole and pyrimidine ring formation. Alternative protecting groups or directing agents may improve selectivity.
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Chlorination Efficiency: While POCl₃ is effective, side reactions (e.g., over-chlorination) must be mitigated through temperature control and stoichiometry.
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Scalability: The patented route emphasizes scalability , but adapting it for the target compound may require re-optimization of solvent systems and catalyst loadings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids and are conducted under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxides or reduced forms of the compound.
Cyclization Reactions: Products include fused heterocyclic compounds with enhanced structural complexity.
Scientific Research Applications
7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The binding of the compound to the active site of CDKs can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s low Clog P (< −0.1) contrasts with pyrrolo[2,3-d]pyrimidines (Clog P ~1.2) and pyrido[4,3-d]pyrimidines (Clog P ~2.1). This reduced lipophilicity may hinder cellular uptake but improve solubility .
Structure-Activity Relationship (SAR)
- Substituent Effects: Chlorine at C7 in the target compound enhances electrophilicity but reduces bioavailability.
- Ring System Modifications : Pyrido[4,3-d]pyrimidines exhibit superior kinase affinity due to extended π-conjugation and acrylamide substituents, while pyrrolo[2,3-d]pyrimidines leverage chlorine atoms for DNA targeting .
Biological Activity
7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a compound within the pyrazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment and immunomodulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. Its structure features a chloro substituent at the 7-position and two methyl groups at the 2 and 5 positions of the pyrazolo-pyrimidine ring system. This configuration is crucial for its biological activity.
Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class can act as agonists of Toll-like receptor 7 (TLR7), which plays a significant role in immune response modulation. Agonism of TLR7 can lead to enhanced immune responses against tumors and infections by promoting the activation of dendritic cells and production of cytokines .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
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Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- A549 (lung carcinoma) : The compound showed a half-maximal inhibitory concentration (IC50) value indicating potent cytotoxic effects.
- MCF7 (breast adenocarcinoma) : Similar results were observed with MCF7 cells, suggesting broad-spectrum anticancer activity.
- Mechanistic Studies : The compound's mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Immunomodulatory Effects
As a TLR7 agonist, this compound can enhance immune responses:
- Cytokine Production : Stimulation of TLR7 leads to increased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Dendritic Cell Activation : The compound promotes dendritic cell maturation and enhances their ability to present antigens to T cells.
Case Studies
- In Vivo Studies : In animal models, administration of this compound resulted in tumor regression in xenograft models of breast cancer. The immune profiling indicated an increase in T cell populations within the tumor microenvironment.
- Combination Therapies : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing systemic toxicity.
Q & A
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) level simulations predict electrophilic susceptibility at the 7-position (Mulliken charges: Cl = −0.25 e) and nucleophilic reactivity at N-1 .
- Molecular Docking : Pyrazolo-pyrimidine scaffolds dock into ATP-binding pockets of kinases (e.g., JAK2 or EGFR) with binding energies ≤ −8.5 kcal/mol, validated by MD simulations .
- ADMET Prediction : Software like SwissADME forecasts logP ~2.1 and moderate CYP3A4 inhibition, guiding toxicity profiling .
What are the challenges in scaling up laboratory-scale synthesis for preclinical studies?
Advanced Research Question
- Purification : Recrystallization from ethanol/water mixtures (9:1 v/v) achieves >98% purity but requires slow cooling to avoid polymorphic variations .
- Byproduct Management : Chlorinated byproducts (e.g., 7,9-dichloro derivatives) are minimized using scavengers like polymer-bound amines .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while DoE (Design of Experiments) optimizes parameters like stoichiometry (1:1.2 molar ratio) .
How does the compound interact with biological membranes in pharmacokinetic studies?
Advanced Research Question
- Lipophilicity : logD₇.₄ = 1.8 (shake-flask method) suggests moderate passive diffusion, corroborated by PAMPA assays (Pe = 12 × 10⁻⁶ cm/s) .
- Plasma Protein Binding : >85% binding (ultrafiltration) indicates high distribution to tissues but potential drug-drug interactions .
- Metabolite Identification : LC-MS/MS reveals hydroxylation at the 5-methyl group (CYP2C9-mediated) as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
